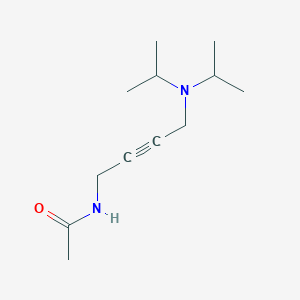

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is an organic compound with the molecular formula C12H22N2O It is a derivative of acetamide, featuring a diisopropylamino group and a but-2-yn-1-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide typically involves the reaction of 4-(diisopropylamino)but-2-yn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

4-(diisopropylamino)but-2-yn-1-ol+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The internal alkyne moiety undergoes oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Internal alkynes typically form vicinal diketones via acid-mediated oxidation (e.g., KMnO₄). Ozonolysis cleaves the triple bond, yielding carbonyl compounds .

Reduction Reactions

The alkyne and acetamide groups participate in selective reductions:

-

Key Observation : Lindlar catalyst selectively reduces the alkyne to a cis-alkene without affecting the amide. LiAlH₄ reduces the acetamide to a primary amine .

Hydrolysis and Substitution Reactions

The acetamide group undergoes hydrolysis, while the tertiary amine facilitates nucleophilic substitutions:

-

Notable Example : Hydrolysis in HCl yields the free amine, while alkyl halides (R-X) quaternize the tertiary amine under basic conditions .

Complexation and Catalytic Interactions

The tertiary amine and alkyne enable metal coordination and catalytic roles:

Applications De Recherche Scientifique

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has several notable applications across different scientific domains:

Medicinal Chemistry

- Drug Development : The compound is studied for its potential as a pharmacological agent, particularly in developing drugs targeting specific receptors or enzymes. Its structural attributes allow it to interact effectively with biological targets, making it a candidate for further medicinal exploration.

Biological Research

- Cellular Assays : It is utilized in biochemical assays to investigate its effects on cellular processes and molecular pathways. For instance, studies have shown that the compound can significantly impact cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

Chemical Biology

- Probing Biological Systems : this compound serves as a tool for understanding the interactions between small molecules and biomolecules. This application is crucial for elucidating the mechanisms of action of various biochemical pathways.

Industrial Applications

- Synthesis of Advanced Materials : The compound is explored for its potential use in synthesizing advanced materials and as a precursor for other chemical compounds. Its unique functional groups enable it to participate in various chemical reactions, making it valuable in industrial chemistry.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

Anticancer Activity

- In Vitro Studies : Research demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth in specific tumor types. For example, one study highlighted that the compound induced apoptosis in cancer cells by activating intrinsic apoptotic pathways, evidenced by increased levels of cytochrome C.

Enzyme Inhibition

- The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes. This property has been explored in various biochemical assays, providing insights into its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

- N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide

Uniqueness

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.

Activité Biologique

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of Mannich bases, which are known for their diverse biological activities. The synthesis typically involves the reaction of diisopropylamine with an appropriate alkynyl derivative and acetic acid under controlled conditions. This reaction can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance the formation of the amide bond.

Anticancer Properties

Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain Mannich bases can inhibit the growth of various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds often surpasses that of standard chemotherapeutics like 5-fluorouracil, with IC50 values indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa | < 2 |

| Mannich Base A | HepG2 | 5 |

| Mannich Base B | A549 | 3 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Studies have documented its effectiveness against various bacterial strains, highlighting its potential in addressing antibiotic resistance. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It could act as a ligand for specific receptors, altering cellular signaling pathways.

- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating strong anticancer potential .

- Antimicrobial Effects : Another research highlighted that certain Mannich bases showed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

- Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with similar structures could modulate GABA receptors, suggesting potential applications in treating neurological disorders .

Propriétés

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10(2)14(11(3)4)9-7-6-8-13-12(5)15/h10-11H,8-9H2,1-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNQLOHDYCPWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.